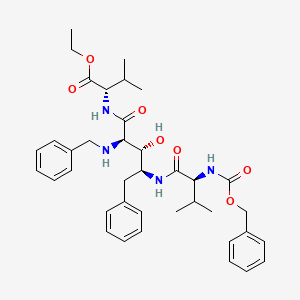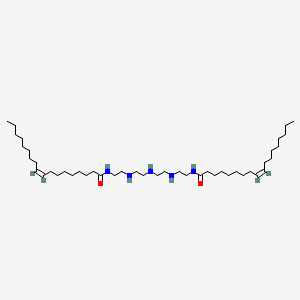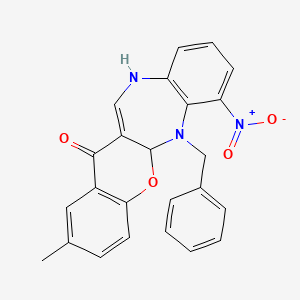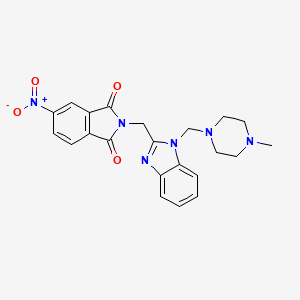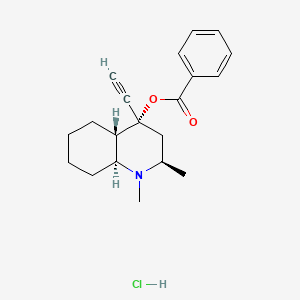
Potassium iodide I-131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium iodide I-131 is a compound that combines potassium iodide with the radioactive isotope iodine-131. Iodine-131 is a beta and gamma-emitting radionuclide with a half-life of approximately 8.1 days . It is widely used in medical and industrial applications, particularly in the diagnosis and treatment of thyroid disorders .
Preparation Methods
Potassium iodide I-131 is typically prepared by neutron irradiation of natural tellurium dioxide (TeO₂) in a nuclear reactor. The irradiated tellurium dioxide is then subjected to a dry distillation process to separate iodine-131 . The resulting iodine-131 is combined with potassium iodide to form this compound .
Chemical Reactions Analysis
Potassium iodide I-131 undergoes several types of chemical reactions, including:
Oxidation: Potassium iodide can be oxidized to iodine (I₂) by oxidizing agents such as chlorine (Cl₂).
Reduction: Iodine can be reduced back to iodide ions (I⁻) using reducing agents.
Substitution: Potassium iodide can participate in substitution reactions, where the iodide ion is replaced by another halide ion.
Common reagents and conditions used in these reactions include chlorine for oxidation and various reducing agents for reduction. The major products formed from these reactions include iodine (I₂) and potassium chloride (KCl) .
Scientific Research Applications
Potassium iodide I-131 has numerous scientific research applications, including:
Medicine: It is used in the treatment of hyperthyroidism and thyroid cancer.
Nuclear Medicine: It is used in diagnostic imaging to evaluate thyroid function and detect thyroid abnormalities.
Industrial Applications: Iodine-131 is used as a gamma-emitting radioactive tracer in hydraulic fracturing to determine the injection profile and location of fractures.
Mechanism of Action
The mechanism of action of potassium iodide I-131 involves the uptake of iodine-131 by the thyroid gland. Once absorbed, the beta radiation emitted by iodine-131 causes cellular damage and death, effectively reducing thyroid tissue and treating hyperthyroidism and thyroid cancer . The gamma radiation emitted allows for imaging and diagnostic purposes .
Comparison with Similar Compounds
Potassium iodide I-131 can be compared with other iodine isotopes and compounds, such as:
Iodine-123: A less toxic isotope used primarily for diagnostic imaging due to its lower radiation dose.
Potassium iodate (KIO₃): Used as an iodine supplement in salt and for thyroid blocking in radiation emergencies.
Sodium iodide I-131: Another form of iodine-131 used for similar therapeutic purposes.
This compound is unique in its dual role as both a therapeutic and diagnostic agent, leveraging the properties of iodine-131 for targeted treatment and imaging .
Properties
CAS No. |
13823-30-8 |
|---|---|
Molecular Formula |
IK |
Molecular Weight |
170.0044 g/mol |
IUPAC Name |
potassium;iodine-131(1-) |
InChI |
InChI=1S/HI.K/h1H;/q;+1/p-1/i1+4; |
InChI Key |
NLKNQRATVPKPDG-LAIFMVDKSA-M |
Isomeric SMILES |
[K+].[131I-] |
Canonical SMILES |
[K+].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




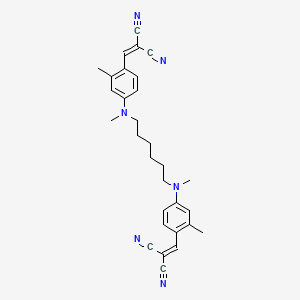
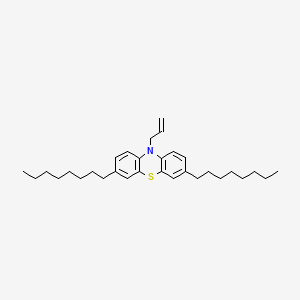
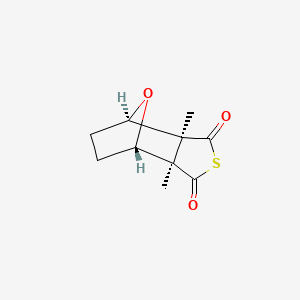
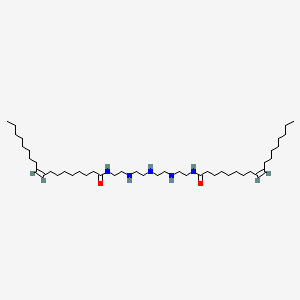
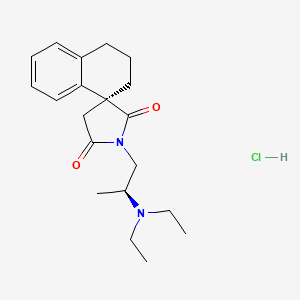
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)
